Pentaethylene glycol

描述

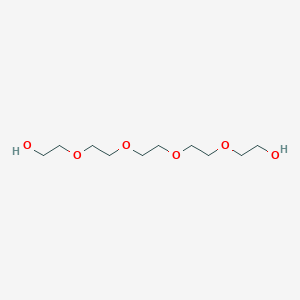

Pentaethylene glycol (PEG-5) is a linear polyether compound with five repeating ethylene glycol units (-CH₂CH₂O-). It is a clear, viscous liquid with the molecular formula C₁₀H₂₂O₆ and a molecular weight of 238.28 g/mol. Its structure enables high hydrophilicity, water solubility, and flexibility, making it a versatile intermediate in organic synthesis, nanotechnology, and materials science. Key applications include:

- Coordination chemistry: Acts as an acyclic analog of 18-crown-6 in forming stable complexes with lanthanide ions (e.g., La³⁺, Eu³⁺) .

- Drug delivery: Used as a linker in PROTACs (proteolysis-targeting chimeras) due to its optimal length and ease of purification compared to longer PEGs .

- Nanofluids: Enhances thermophysical properties in solar collectors .

- Atmospheric studies: Serves as a polar seed for analyzing semi-volatile organic compounds (SVOCs) .

科学研究应用

Chemical and Industrial Applications

Pentaethylene glycol serves as an important intermediate in the synthesis of cyclic and noncyclic polyethers, complexing agents, and immobilized phase-transfer catalysts. It has been observed to enhance the nucleophilicity of alkali metal fluorides when used in polymer-supported forms, facilitating reactions that are otherwise challenging . Additionally, it is utilized in:

- Functional Fluids : PEG-5 is included in formulations for brake fluids and cement grinding aids due to its hygroscopic nature and ability to modify viscosity .

- Chemical Intermediates : It is employed in the production of resins, solvent couplers, and deicing fluids, contributing to products like automotive antifreeze and water-based adhesives .

Medical Research

In medical research, this compound is being explored for its potential in drug delivery systems. Its properties allow for the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This application highlights its significance in targeted therapies for diseases such as cancer .

Nanotechnology

This compound is also utilized in nanotechnology, particularly in the synthesis of nanoparticles and as a stabilizing agent in various formulations. Its ability to form stable complexes with metal ions makes it valuable in creating photocatalysts for environmental applications .

Biochemical Applications

This compound plays a crucial role in biochemical applications:

- Protein Purification : It assists in the purification and crystallization processes of proteins and nucleic acids, enhancing yield and quality .

- Cell Culture : Its hydrophilic nature makes it suitable for use in cell culture media, promoting cell growth and stability .

Drug Delivery Systems

A study demonstrated the use of this compound as a linker in PROTACs, showing significant efficacy in degrading target proteins linked to cancer progression. The research indicated that PEG-based linkers improve solubility and stability of therapeutic compounds .

Nanoparticle Stabilization

In another case study, this compound was used to stabilize gold nanoparticles for biomedical applications. The PEGylation process improved biocompatibility and reduced toxicity while enhancing the particles' effectiveness as drug delivery vehicles .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of polyethers | Enhances reaction efficiency |

| Functional Fluids | Brake fluids, cement grinding | Modifies viscosity |

| Medical Research | PROTACs for targeted therapy | Selective protein degradation |

| Nanotechnology | Stabilization of nanoparticles | Improved biocompatibility |

| Biochemical Processes | Protein purification and crystallization | Increased yield and quality |

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for pentaethylene glycol, and how can its purity be validated in laboratory settings?

this compound is synthesized via stepwise ethoxylation of ethylene glycol, where ethylene oxide is polymerized under controlled conditions. Analytical validation of purity involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying impurities, and mass spectrometry (MS) for molecular weight verification. Physicochemical properties such as boiling point (356.1°C at 760 mmHg) and density (1.1 g/cm³) should align with literature values for quality assurance .

Q. How do the physicochemical properties of this compound influence its applications in solubility studies?

Its high hydrophilicity, boiling point, and ether-oxygen-rich structure make it effective in solubilizing polar compounds and stabilizing ionic species. For example, in nucleophilic fluorination reactions, this compound enhances potassium fluoride (KF) activation by solvating cations and stabilizing transition states, a property validated through computational modeling .

Q. What are the recommended storage conditions for this compound to prevent degradation in long-term studies?

Store under inert gas (e.g., nitrogen) at 4°C in airtight containers to avoid moisture absorption and oxidative degradation. Periodic purity checks via Fourier-transform infrared spectroscopy (FTIR) are advised to detect carbonyl formation from oxidation .

Advanced Research Questions

Q. What mechanistic role does this compound play in nucleophilic fluorination reactions compared to crown ethers?

this compound activates KF through hydroxyl group-mediated solvation of K⁺ ions, reducing activation energy by ~15 kcal/mol compared to [2.2.2]-cryptand. Computational studies show its flexible ether chain adapts better to transition-state geometries, enabling higher selectivity in fluorination reactions .

Q. How do structural modifications of this compound derivatives affect their efficacy in membrane protein extraction?

Alkyl chain length in derivatives (e.g., dodecyl pentaethylene glycolether) influences critical micelle concentration (CMC) and protein stability. Longer alkyl chains (C12) improve membrane protein recovery by 40% compared to shorter analogs, as demonstrated in studies with Sendai virus fusion proteins .

Q. What challenges arise in quantifying this compound degradation using direct analysis real-time mass spectrometry (DART-MS)?

Signal decay (e.g., 50% intensity loss over 6 months) and matrix interference require normalization with stable isotope-labeled internal standards (e.g., deuterated this compound). Accelerated aging studies must control humidity to avoid confounding degradation pathways .

Q. How does solvent selection impact this compound recovery in polymer extraction workflows?

Dimethylformamide (DMF)/water (1%) achieves 58–60% recovery due to balanced polarity, outperforming dichloromethane (30%) and acetonitrile (43%). Replicate extractions show ≤20% relative percent difference (RPD) when using optimized solvent ratios .

Q. What coordination chemistry principles govern this compound’s ion transport efficiency in synthetic transmembrane systems?

Its ether-oxygen atoms coordinate Ca²⁺ ions in solvent-separated ion-pair complexes, as shown by X-ray crystallography. This coordination facilitates chloride transport with a turnover frequency of 10³ s⁻¹ in artificial lipid bilayers, outperforming shorter-chain glycols .

Methodological Recommendations

- For synthetic protocols: Use ethylene oxide polymerization with strict temperature control (±2°C) to avoid byproducts.

- In analytical workflows: Pair DART-MS with internal standards and humidity-controlled chambers for reliable quantification.

- For protein extraction: Optimize surfactant alkyl chain length and CMC using dynamic light scattering (DLS) to validate micelle size.

相似化合物的比较

Pentaethylene glycol is part of the polyethylene glycol (PEG) family, differing in the number of ethylene oxide units. Below is a detailed comparison with triethylene glycol (PEG-3), tetraethylene glycol (PEG-4), and hexaethylene glycol (PEG-6):

Table 1: Physicochemical and Functional Properties

| Property | Triethylene Glycol (PEG-3) | Tetraethylene Glycol (PEG-4) | This compound (PEG-5) | Hexaethylene Glycol (PEG-6) |

|---|---|---|---|---|

| Ethylene Units | 3 | 4 | 5 | 6 |

| Molecular Weight (g/mol) | 150.17 | 194.23 | 238.28 | 282.33 |

| Hydrophilicity | Moderate | High | Very High | Very High |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

| Applications | Solvent, plasticizer | Drug conjugation, surfactants | PROTAC linkers, nanofluids | Polymer synthesis, surfactants |

Key Research Findings

Molecular Weight Trends :

- In graft polymers, the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₚ) increase from PEG-2 to PEG-4 but decrease for PEG-5 and PEG-6 due to changes in hydrodynamic radius and polarity .

Aqueous Solubility: this compound is interchangeable with PEG-4 or PEG-6 in synthetic schemes to optimize solubility. For example, PEG-4 is often replaced with PEG-5 in hydroquinone-bearing AuNP systems to balance hydrophilicity and steric effects .

Polarity: this compound is among the most polar PEGs, comparable to ammonium sulfate (AS)/water seeds, enabling efficient uptake of polar SVOCs in atmospheric studies. In contrast, squalane (a nonpolar compound) shows minimal interaction with polar SVOCs .

Complexation Behavior: PEG-5 mimics 18-crown-6 in forming stable lanthanide complexes (e.g., [Eu(NO₃)₃(PEG-5)]), with structural similarities to crown ether complexes but without cyclic constraints .

Synthetic Utility :

- PEG-5 is preferred over longer PEGs (e.g., PEG-6) in PROTAC synthesis due to easier purification and reduced steric hindrance. For instance, PEG-5 linkers in CMP106 and CMP108 yield higher reaction efficiency (65–90% yields) compared to bulkier analogs .

Contradictions and Limitations

- In atmospheric studies, PEG-5’s high polarity may skew SVOC partitioning data compared to less polar PEGs like PEG-3 .

属性

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNLZLINWHATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027579 | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4792-15-8, 113894-92-1 | |

| Record name | Pentaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。